![molecular formula C6H2F3I B063016 3,4,5-Trifluoroiodobenzene CAS No. 170112-66-0](/img/structure/B63016.png)
3,4,5-Trifluoroiodobenzene
Overview
Description
3,4,5-Trifluoroiodobenzene is a chemical compound synthesized from various derivatives of iodobenzene and trifluorotolanes, demonstrating significant optical anisotropy and a wider nematic phase temperature range, indicating its potential applications in liquid crystal compounds and other fields of material science (Yang Yue-hui, 2010).
Synthesis Analysis
The synthesis of 3,4,5-Trifluoroiodobenzene involves the sandmeyer reaction, starting from 2,3,4-trifluorophenylamine, followed by various chemical transformations, including reactions with 2-methyl-3-butyn-2-ol and potassium hydroxide, to produce different derivatives of trifluorotolanes and iodobenzene. These derivatives exhibit unique properties due to their structural components (Yang Yue-hui, 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 3,4,5-Trifluoroiodobenzene, such as 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, displays a distorted octahedral coordination influenced by interactions between silicon and oxygen atoms. These structural characteristics are crucial for understanding the chemical behavior and reactivity of the compound (Ryuta Haga, C. Burschka, R. Tacke, 2008).
Chemical Reactions and Properties
The chemical reactions involving 3,4,5-Trifluoroiodobenzene derivatives, such as Sonogashira reactions and their subsequent products, underline the compound's significant optical anisotropy and phase transitions relevant for liquid crystal technology. These properties stem from the compound's structured molecular interactions and electron distributions (Yang Yue-hui, 2010).
Physical Properties Analysis
The physical properties, such as optical anisotropy and temperature range of the nematic phase, are significant for applications in liquid crystal displays and other electronic devices. These properties are influenced by the molecular structure and synthesis method of the trifluorotolane derivatives (Yang Yue-hui, 2010).
Chemical Properties Analysis
The chemical properties of 3,4,5-Trifluoroiodobenzene and its derivatives are defined by their reactivity in various chemical reactions, including nucleophilic substitution and the formation of new bonds. The presence of the trifluoro and iodobenzene groups significantly influences the compound's reactivity and its potential applications in chemical synthesis and industrial processes (Yang Yue-hui, 2010).
Scientific Research Applications
Liquid Crystal Compounds : 3,4,5-Trifluoroiodobenzene is used in the synthesis of liquid crystal compounds. These compounds exhibit large optical anisotropy and a wide nematic phase temperature range, making them useful in photoelectricity tests and DSC analysis (Yang Yue-hui, 2010).
Synthesis of Dichloro-Fluoro-Trifluorotoluene : The synthesis process of 3,5-dichloro-4-fluoro-trifluoro-toluene from 3,4,5-dichloro-trifluoro-toluene has been researched. This synthesis involves phase transfer catalysis and has been shown to be mild and effective (Chen Bao-rong, 2010).
Tandem Rearrangement and Cyclization : 3,4,5-Trifluoroiodobenzene plays a role in tandem rearrangement and cyclization processes in organic chemistry. This has implications for the synthesis of various complex molecules (I. Stamos, 1997).
Photodissociation Reaction : It is involved in the photodissociation reactions of certain compounds, demonstrating the influence of molecular structure on reaction rates and nonadiabatic transition probabilities (So-Yoen Kim et al., 2016).
Synthesis of Trisubstituted Isoxazoles : In organic chemistry, it is used in the catalytic and regioselective synthesis of trisubstituted isoxazoles, demonstrating its utility in atom-economical and efficient synthetic processes (Masafumi Ueda et al., 2012).
Metal–Organic Frameworks : It contributes to the development of metal–organic frameworks with exceptional thermal and chemical stability, useful in catalytic processes and potentially as alternatives to zeolites (V. Colombo et al., 2011).
Electroluminescent Devices : In the field of electroluminescent devices, it is used in the synthesis of certain polymers which have high electron affinities, suitable for use in LEDs (R. Fink et al., 1997).
Environmental Applications : Investigated as a non-global-warming gas for use in wafer patterning and CVD chamber cleaning, replacing traditional PFCs in the semiconductor industry (R. Levy et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1,2,3-trifluoro-5-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXJUHMVYLIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375314 | |
Record name | 3,4,5-Trifluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoroiodobenzene | |
CAS RN |
170112-66-0 | |
Record name | 3,4,5-Trifluoroiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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